molecular formula C8H7O4S2- B14291040 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate CAS No. 113998-00-8

2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate

Cat. No.: B14291040
CAS No.: 113998-00-8
M. Wt: 231.3 g/mol
InChI Key: PFZCCVVPHFBRDX-UHFFFAOYSA-M
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Description

2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate is a compound that belongs to the class of dithiolylidene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate typically involves the reaction of 1,3-dithiol-2-thione with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable radical cations and dications makes it a valuable component in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate stands out due to its specific combination of electronic properties and functional groups, which make it particularly suitable for applications in organic electronics and materials science. Its unique structure allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

113998-00-8

Molecular Formula

C8H7O4S2-

Molecular Weight

231.3 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate

InChI

InChI=1S/C8H8O4S2/c1-2-12-7(11)5(6(9)10)8-13-3-4-14-8/h3-4H,2H2,1H3,(H,9,10)/p-1

InChI Key

PFZCCVVPHFBRDX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=C1SC=CS1)C(=O)[O-]

Origin of Product

United States

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